N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide
Description
The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide (hereafter referred to as Compound A) is characterized by a unique hybrid structure combining a 6-fluoroindole moiety and a 3-phenyl-6-oxopyridazine core, linked via an ethyl-acetamide bridge. Its molecular formula is C₂₃H₁₉FN₄O₂, with an average mass of 410.43 g/mol and a monoisotopic mass of 410.1494 Da .
Properties
Molecular Formula |
C22H19FN4O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19FN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28) |
InChI Key |
TVBRCAHLIMFQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The pyridazine moiety can be introduced through various cyclization reactions involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazinyl-Acetamide Derivatives
Compound 3 (ZINC00220177) :
- Structure : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide
- Key Differences : Replaces the indolylethyl group with a phenethyl chain and extends the acetamide linkage via a propanamide spacer.
Compound 3 () :
- Structure : 2-(6-Oxo-3-phenylpyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences : Substitutes the indolylethyl group with a 2-(trifluoromethyl)phenyl moiety.
Compound () :
- Structure : N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Key Differences : Replaces the 3-phenyl group on the pyridazinyl ring with a 3-methoxyphenyl substituent.
- Implications : The methoxy group improves water solubility (clogP reduction by ~0.5 units) and may enhance hydrogen bonding with polar residues in target enzymes .
Heterocyclic Core Variations
Compound 9 (ZINC08993868) :
- Structure : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Key Differences: Replaces the pyridazinyl core with a quinazolinone ring.
Compound () :
- Structure : 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl}acetamide
- Key Differences : Substitutes the phenyl group with a thienyl ring and introduces a tetrazole-sulfanyl substituent.
- Implications : The thienyl group offers π-electron delocalization distinct from phenyl, while the tetrazole may act as a bioisostere for carboxylic acids, altering pharmacodynamics .
Benzothiazole and Pyrimidine Derivatives
Compound () :
- Structure : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences : Replaces the pyridazinyl-indole system with a benzothiazole core.
- Implications: Benzothiazoles are known for kinase inhibition; this analog may target different pathways compared to Compound A’s pyridazinyl scaffold .
Compound () :
- Structure : N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide
- Key Differences : Incorporates a bulkier tert-butylphenyl group and a pyridinyl-ethyl chain.
- Implications : Increased steric hindrance may reduce binding affinity to compact active sites compared to Compound A .
Structure-Activity Relationships (SAR)
- Fluorine Substitution: The 6-fluoroindole in Compound A enhances metabolic stability compared to non-fluorinated indoles (e.g., ).
- Pyridazinyl Core: The 3-phenyl-6-oxo configuration optimizes planar interactions with acetylcholinesterase (inferred from ), whereas quinazolinone analogs may favor different targets.
- Acetamide Linker : Shorter linkers (e.g., Compound A ’s ethyl chain) improve conformational rigidity compared to propanamide spacers (Compound 3 , ).
Data Tables
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a synthetic compound with a complex structure that holds promise for various therapeutic applications. Its unique combination of an indole moiety and a pyridazinone core suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features:
- Indole Moiety : Known for its significant biological importance, particularly in pharmacology.
- Pyridazinone Core : Commonly associated with diverse pharmacological activities.
- Fluoro Group and Phenyl Substitution : These modifications enhance the compound's chemical properties, potentially increasing its efficacy as a therapeutic agent.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Bone Metabolism Modulation : Interaction studies suggest it may influence bone metabolism, potentially aiding in conditions like osteoporosis.
- Anticancer Properties : Given the structural similarities to known anticancer agents, further investigations are warranted to explore its efficacy against various cancer cell lines.
Understanding the mechanisms through which this compound exerts its effects is crucial. Preliminary findings suggest:
- Receptor Binding : It may bind to specific receptors involved in bone metabolism and inflammation.
- Enzyme Interaction : The compound could interact with enzymes that play roles in inflammatory processes or cancer progression.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N~1~-phenethylacetamide | Pyridazinone core with methoxy substitution | Inhibitory effects on osteoclast differentiation |
| 5-nitroindole derivatives | Indole structure with nitro group | Known anti-cancer properties |
| 4-(fluorophenyl)pyridazinones | Pyridazinone core with fluorinated phenyl groups | Diverse biological activities including anti-inflammatory effects |
The table above highlights compounds with structural similarities to this compound, emphasizing its unique combination of functional groups that confer distinct biological activities.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the indole moiety.
- Synthesis of the pyridazinone core.
- Coupling reactions to integrate the acetamide functional group.
Optimization of these synthetic routes is essential for achieving high yields and purity, which are critical for subsequent biological testing.
Future Directions
Further research is necessary to:
- Elucidate the precise mechanisms of action.
- Conduct in vitro and in vivo studies to assess therapeutic efficacy and safety.
- Explore potential side effects or contraindications associated with its use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
